CI-1040 (PD184352) is a synthetic, small-molecule compound developed by Pfizer as a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2 [ [], [], [] ]. MEK1/2 are dual-specificity kinases that play a central role in the Ras-MAP kinase pathway, a critical signaling cascade involved in cellular proliferation, differentiation, and survival [ [], [] ]. By selectively inhibiting MEK1/2, CI-1040 effectively disrupts this pathway, offering a valuable tool for studying the role of the Ras-MAP kinase pathway in various cellular processes and disease models. Its potent and selective inhibitory activity has led to its extensive use in preclinical research investigating its potential therapeutic applications in various cancers and other diseases [ [], [], [], [] ].
The synthesis and structure-activity relationship (SAR) development of CI-1040 and its analogs have been reported in the literature. A detailed description of the synthetic process, including specific reagents, reaction conditions, and characterization data, can be found in the publication by Sebolt-Leopold et al. [ [] ]. This publication provides a comprehensive overview of the chemistry and development of CI-1040, highlighting the key steps involved in its synthesis and optimization. Additionally, the synthesis and SAR of a second-generation analog, PD 0325901, with improved bioavailability, are discussed in the publication by Allen et al. [ [] ].
The molecular structure of CI-1040 has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. A detailed description of the structural analysis, including chemical shifts, coupling constants, and mass spectral data, is available in the original publication by Sebolt-Leopold et al. [ [] ]. This structural information is crucial for understanding the interactions of CI-1040 with its target kinases (MEK1/2) and for rational design of analogs with improved properties. Additionally, a co-crystal structure of a related analog, PD 0318088, bound to MEK1 has been reported [ [] ], providing further insights into the binding mode and selectivity of this class of inhibitors.
CI-1040 exerts its biological effects by directly binding to and inhibiting the catalytic activity of MEK1/2 [ [], [] ]. The binding of CI-1040 prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), the downstream targets of MEK1/2 [ [], [] ]. This disruption of the ERK1/2 signaling cascade leads to downstream effects on various cellular processes, including cell cycle progression, apoptosis, and cellular differentiation [ [], [], [], [] ]. The precise molecular mechanisms underlying these effects are complex and context-dependent, varying based on the cell type and specific cellular environment.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6